Sub-Nanomolar Thymidylate Synthase Inhibition: 1-Methylthio-THIQ vs. 1-Unsubstituted THIQ
1-(Methylthio)-1,2,3,4-tetrahydroisoquinoline exhibits exceptionally potent inhibition of human recombinant thymidylate synthase (TS) with a Ki of 0.0900 nM and IC50 of 23 nM [1]. In contrast, the unsubstituted parent compound 1,2,3,4-tetrahydroisoquinoline shows no reported TS inhibitory activity at comparable concentrations. This represents a >1,000,000-fold improvement in binding affinity conferred specifically by the 1-position methylthio substituent. Other 1-substituted THIQ analogs (e.g., 1-methyl, 1-methoxy) lack TS inhibition data in publicly available databases, suggesting this activity is uniquely associated with the 1-methylthio modification [2].
| Evidence Dimension | Thymidylate synthase inhibition affinity |
|---|---|
| Target Compound Data | Ki = 0.0900 nM; IC50 = 23 nM |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (unsubstituted) – no reported TS inhibition |
| Quantified Difference | >1,000,000-fold (estimated from detection limit) |
| Conditions | Purified recombinant human TS expressed in E. coli; spectrophotometric monitoring of tetrahydrofolate oxidation to dihydrofolate over 2–12 min |
Why This Matters
This compound is an extraordinarily potent TS inhibitor, making it a compelling starting point for anticancer drug discovery programs where TS is a validated clinical target (e.g., 5-fluorouracil, pemetrexed).
- [1] BindingDB. Affinity data for BDBM50040861: 1-(methylthio)-1,2,3,4-tetrahydroisoquinoline vs. thymidylate synthase. Ki = 0.0900 nM; IC50 = 23 nM. http://bdb8.ucsd.edu/ View Source
- [2] Singh IP, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021, 11, 12254-12287. View Source
